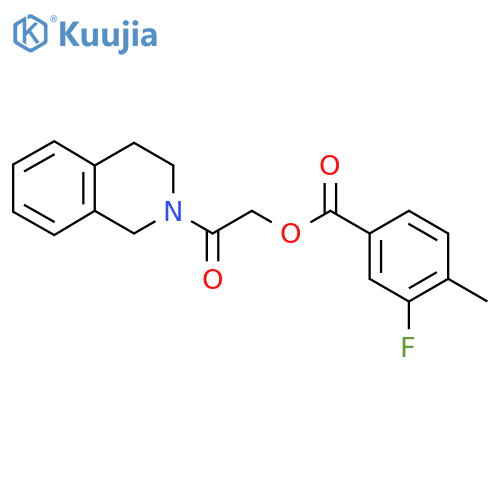

Cas no 1794854-90-2 (2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate)

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate

- STL195275

- [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-fluoro-4-methylbenzoate

- 2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate

-

- インチ: 1S/C19H18FNO3/c1-13-6-7-15(10-17(13)20)19(23)24-12-18(22)21-9-8-14-4-2-3-5-16(14)11-21/h2-7,10H,8-9,11-12H2,1H3

- InChIKey: XZHGAIGUGZOYLU-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C)C(=O)OCC(N1CC2C=CC=CC=2CC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 470

- トポロジー分子極性表面積: 46.6

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6609-4175-4mg |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-2μmol |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-2mg |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-5μmol |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-1mg |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-3mg |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-10mg |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 10mg |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-10μmol |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4175-5mg |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate |

1794854-90-2 | 5mg |

$69.0 | 2023-09-07 |

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate 関連文献

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

6. Book reviews

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoateに関する追加情報

Introduction to 2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate (CAS No. 1794854-90-2)

2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate, identified by the CAS number 1794854-90-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of both the tetrahydroisoquinoline and fluorobenzene moieties in its structure imparts unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The tetrahydroisoquinoline core is a well-known pharmacophore in drug discovery, with numerous derivatives exhibiting pharmacological effects ranging from analgesic to neuroprotective properties. The structural motif is derived from natural products and has been extensively studied for its role in modulating various biological pathways. In contrast, the 3-fluoro-4-methylbenzoate moiety introduces fluorine and methyl substituents, which are commonly employed in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The combination of these two structural elements in 2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate suggests a compound with multifaceted potential applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such compounds with biological targets with greater accuracy. The fluorine atom in the benzoate ring is particularly noteworthy, as it can participate in both hydrophobic interactions and dipole-dipole interactions with protein surfaces. This feature has been leveraged in the design of kinase inhibitors and other enzyme-targeted molecules. Furthermore, the tetrahydroisoquinoline scaffold can adopt multiple conformations due to its rigid cyclic structure, which may contribute to its ability to interact with diverse binding pockets in biological macromolecules.

In the context of drug discovery, the synthesis of 2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate has been optimized using modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve high yields and enantiopurity. These advances in synthetic chemistry have not only facilitated the production of this compound but also provided insights into its structural analogs. The use of flow chemistry has further enhanced the scalability of its synthesis, allowing for larger-scale preparations needed for preclinical studies.

The biological evaluation of CAS No. 1794854-90-2 has revealed promising activities in several disease models. Initial studies have demonstrated its potential as an inhibitor of certain enzymes implicated in cancer progression. The fluorobenzene ring has been shown to improve solubility and cell membrane permeability, which are critical factors for drug efficacy. Additionally, the tetrahydroisoquinoline moiety has been linked to modulation of neurotransmitter systems, making this compound a candidate for therapeutic applications in neurological disorders.

One particularly intriguing aspect of this molecule is its ability to undergo metabolic transformation into bioactive derivatives. Studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have identified metabolites that retain significant biological activity. This metabolic stability suggests that 2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate may exhibit prolonged half-lives in vivo, enhancing its therapeutic window. Furthermore, the presence of both oxygen and nitrogen heteroatoms provides multiple sites for post-synthetic modifications, allowing for the creation of libraries of derivatives with tailored properties.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like CAS No. 1794854-90-2. Predictive models can assess molecular descriptors such as LogP (logarithm of partition coefficient), polar surface area (PSA), and hydrogen bond donor/acceptor counts to predict pharmacokinetic properties early in the discovery process. These models have been trained on large datasets comprising known active compounds (actives) and inactive compounds (decoys), enabling them to classify new molecules with high accuracy.

Future research directions for 2 oxo 2 (1 23 4 tetrahydroisoquinolin 22 yl) ethyl 3 fluoro 4 methylbenzoate CAS no 179485490 2 include exploring its interactions with complex protein targets using X-ray crystallography and cryogenic electron microscopy (CryoEM). These techniques provide high-resolution structures that can elucidate binding mechanisms at an atomic level. Additionally, preclinical studies are planned to evaluate its efficacy and safety profiles in animal models before human clinical trials.

The development of novel synthetic routes continues to be a cornerstone in optimizing pharmaceutical intermediates like this compound. Continuous flow reactors have emerged as powerful tools for producing complex molecules efficiently while minimizing waste generation—a critical consideration under green chemistry principles. Such innovations not only improve economic feasibility but also align with global efforts toward sustainable manufacturing practices within pharmaceutical industries worldwide.

In conclusion,CAS No .1794854–90–02 represents an exciting opportunity within medicinal chemistry due to its unique structural features combined with preliminary biological promise . Its synthesis , characterization ,and ongoing evaluation represent important steps toward developing new therapeutic agents capable addressing unmet medical needs . As research progresses ,this molecule serves as example how interdisciplinary approaches integrating organic synthesis ,computational modeling ,and bioactivity assays drive innovation forward .

1794854-90-2 (2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate) 関連製品

- 851808-67-8(1-(3-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1249424-32-5(Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-)

- 897-83-6(Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester)

- 13638-89-6(meso-2,3-Diphenyl-succinic Acid Diethyl Ester)

- 1086599-92-9(2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol)

- 2138154-85-3(propyl({[1-(1H-pyrazol-1-yl)cyclopropyl]methyl})amine)

- 2228790-26-7(3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol)

- 1936550-63-8(2-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2-hydroxyacetic acid)

- 2138159-36-9([5-Tert-butyl-2-(difluoromethyl)furan-3-yl]methanamine)

- 339538-65-7(3-Pyridinecarboxylicacid, 2-[4-(trifluoromethyl)phenyl]-)